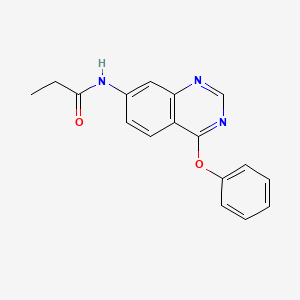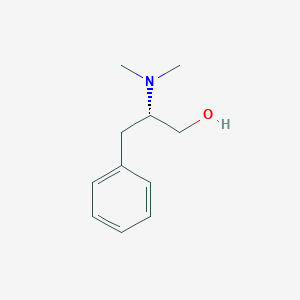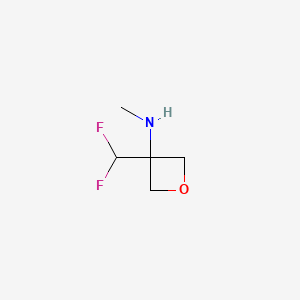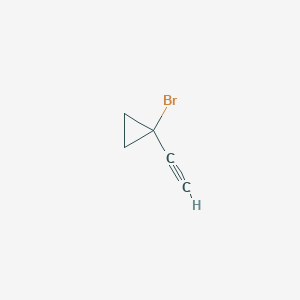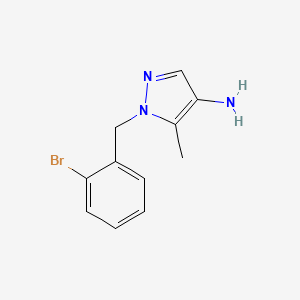![molecular formula C7H11Br B13473552 4-(Bromomethyl)spiro[2.3]hexane](/img/structure/B13473552.png)
4-(Bromomethyl)spiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)spiro[23]hexane is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a spiro[23]hexane framework Spirocyclic compounds are known for their distinct three-dimensional structures, which often impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)spiro[2.3]hexane typically involves the bromination of spiro[2.3]hexane derivatives. One common method is the radical bromination of spiro[2.3]hexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)spiro[2.3]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of spiro[2.3]hexane derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate could produce hydroxylated spiro[2.3]hexane.
Applications De Recherche Scientifique
4-(Bromomethyl)spiro[2.3]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and material science.
Biological Studies: The compound can be used to study the biological activity of spirocyclic structures, including their interactions with enzymes and receptors.
Material Science: Spirocyclic compounds, including this compound, are explored for their potential use in creating novel materials with unique mechanical and optical properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)spiro[2.3]hexane in chemical reactions involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Spiro[2.3]hexane: The parent compound without the bromomethyl group.
4-(Chloromethyl)spiro[2.3]hexane: Similar structure with a chloromethyl group instead of bromomethyl.
4-(Hydroxymethyl)spiro[2.3]hexane: Contains a hydroxymethyl group instead of bromomethyl.
Uniqueness: 4-(Bromomethyl)spiro[2.3]hexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be harnessed in the synthesis of various derivatives and in studying the effects of spirocyclic structures on chemical and biological systems .
Propriétés
Formule moléculaire |
C7H11Br |
|---|---|
Poids moléculaire |
175.07 g/mol |
Nom IUPAC |
6-(bromomethyl)spiro[2.3]hexane |
InChI |
InChI=1S/C7H11Br/c8-5-6-1-2-7(6)3-4-7/h6H,1-5H2 |
Clé InChI |
WZOGAMXOZPVGKE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1CBr)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminomethyl)phenyl]propanamide hydrochloride](/img/structure/B13473469.png)

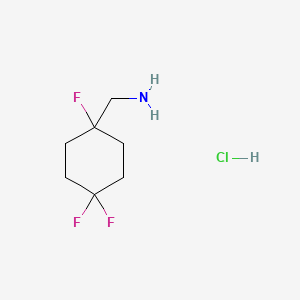
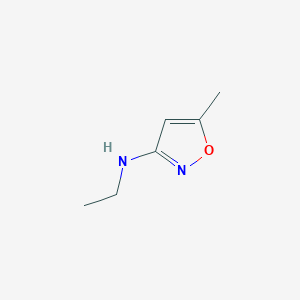
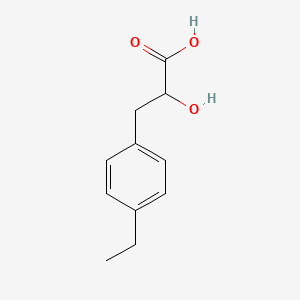


![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)
